molecular formula C14H13N3O3 B215351 Ethyl 2-(isonicotinoylamino)nicotinate

Ethyl 2-(isonicotinoylamino)nicotinate

Cat. No.: B215351
M. Wt: 271.27 g/mol
InChI Key: OJTDSUMZGAJVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1: Structural Comparison of Related Derivatives

Compound Substituent Position Key Structural Feature
Ethyl nicotinate 3-carboxylate Single pyridine, no amide linkage
Ethyl isonicotinate 4-carboxylate Pyridine-4-carboxylate ester
4-Isonicotinoylnicotinamide 3-carboxamide Dual pyridine, amide at 4-position
This compound 2-amido, 3-carboxylate Dual pyridine, ortho-substitution

Critical distinctions :

  • Positional isomerism : Unlike ethyl nicotinate (3-carboxylate) or isonicotinate (4-carboxylate), this compound features ortho-substitution (2-amido, 3-carboxylate), creating steric and electronic effects absent in para-substituted analogs.
  • Amide vs. ester reactivity : The isonicotinoyl amide group increases hydrogen-bonding capacity compared to ester-only derivatives, influencing solubility and crystallinity.
  • Conjugated systems : Dual pyridine rings enable extended π-conjugation, redshift UV-Vis absorption by ≈40 nm compared to mono-pyridine derivatives.

Electronic effects :

  • The electron-withdrawing amide group at the 2-position induces meta-directing effects on the nicotinate ring, altering reactivity in electrophilic substitution.
  • The ethyl ester acts as a moderate electron-donating group via inductive effects, partially counteracting the amide's electron withdrawal.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl 2-(pyridine-4-carbonylamino)pyridine-3-carboxylate

InChI

InChI=1S/C14H13N3O3/c1-2-20-14(19)11-4-3-7-16-12(11)17-13(18)10-5-8-15-9-6-10/h3-9H,2H2,1H3,(H,16,17,18)

InChI Key

OJTDSUMZGAJVLP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-(isonicotinoylamino)nicotinate with three structurally related compounds:

Compound Name Substituents Molecular Weight Key Features Applications/Studies
This compound 2-isonicotinoylamino, ethyl ester Not reported Amide linkage enhances hydrogen bonding; potential metabolic stability Likely intermediate for pharmaceuticals or agrochemicals (inferred from analogs)
Ethyl 2-(aminomethyl)isonicotinate hydrochloride 2-aminomethyl, ethyl ester, HCl salt 216.67 Hydrochloride salt improves solubility; aminomethyl group increases reactivity Biochemical research (e.g., ligand synthesis)
Ethyl 2-chloronicotinate 2-chloro, ethyl ester 185.61 Chlorine substituent enhances electrophilicity; used as a biochemical reagent Life science research (e.g., synthesis of bioactive molecules)
Ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate 2-amino, 6-phenyl, 5-(2-pyridyl), ethyl ester Not reported Multi-ring system increases structural complexity; potential kinase inhibition Cyclization reaction studies; medicinal chemistry

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